molecular formula C22H17Cl2N3O3S2 B11205858 N-[(3-Chlorophenyl)methyl]-2-[[1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]acetamide CAS No. 361157-64-4

N-[(3-Chlorophenyl)methyl]-2-[[1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]acetamide

Cat. No.: B11205858
CAS No.: 361157-64-4
M. Wt: 506.4 g/mol
InChI Key: DLZXACJDHDZIIN-UHFFFAOYSA-N
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Description

2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzimidazole core, a sulfonyl group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common route starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with 1H-1,3-benzodiazole-2-thiol to form the intermediate compound. This intermediate is further reacted with N-[(3-chlorophenyl)methyl]acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to its combination of a benzimidazole core with a sulfonyl group and chlorophenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

361157-64-4

Molecular Formula

C22H17Cl2N3O3S2

Molecular Weight

506.4 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[1-(4-chlorophenyl)sulfonylbenzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H17Cl2N3O3S2/c23-16-8-10-18(11-9-16)32(29,30)27-20-7-2-1-6-19(20)26-22(27)31-14-21(28)25-13-15-4-3-5-17(24)12-15/h1-12H,13-14H2,(H,25,28)

InChI Key

DLZXACJDHDZIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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